

Etamiphylline: A Technical Overview of its Chemical Framework and Biological Activities

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Compound of Interest		
Compound Name:	Etamiphylline	
Cat. No.:	B10784557	Get Quote

For Researchers, Scientists, and Drug Development Professionals

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Abstract

Etamiphylline, a synthetic xanthine derivative, has been investigated for its potential as a respiratory stimulant and bronchodilator. This technical guide provides a comprehensive analysis of its chemical structure, physicochemical properties, and known biological activities. While its clinical efficacy has been a subject of debate, this document consolidates the available scientific information to serve as a foundational resource for researchers and professionals in drug development. The guide details its mechanism of action, which is believed to be analogous to other methylxanthines, involving the inhibition of phosphodiesterases and antagonism of adenosine receptors. This document adheres to stringent data presentation and visualization standards to facilitate clear and concise understanding.

Chemical Structure and Physicochemical Properties

Etamiphylline, systematically named 7-[2-(diethylamino)ethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, is a derivative of theophylline.[1][2] The core of its structure is a purine-2,6-dione system, which is characteristic of the xanthine family of compounds. This bicyclic structure consists of a pyrimidine ring fused to an imidazole ring. Key substitutions on this



xanthine nucleus include two methyl groups at positions 1 and 3, and a diethylaminoethyl group at position 7.[1][2]

The molecular formula of **Etamiphylline** is $C_{13}H_{21}N_5O_2$.[2][3] Its chemical structure is depicted in Figure 1.



Figure 1. 2D Chemical Structure of **Etamiphylline**.

A summary of its key identifiers and physicochemical properties is provided in the tables below for easy reference and comparison.

Table 1: Chemical Identifiers of Etamiphylline

Identifier	Value	Reference
IUPAC Name	7-[2-(diethylamino)ethyl]-1,3- dimethylpurine-2,6-dione	[3]
CAS Number	314-35-2	[2][3]
Molecular Formula	C13H21N5O2	[2][3]
Synonyms	Etamiphyllin, Camphophyline, Millophylline, Soluphylline	[3]



Table 2: Physicochemical Properties of Etamiphylline

Property	Value	Unit	Reference
Molecular Weight	279.34	g/mol	[3]
Melting Point	75	°C	[3]
Boiling Point (Estimated)	422.1	°C	
Water Solubility (logS)	-4.97 (Calculated)	[4]	
logP (Octanol-Water)	-0.225 (Calculated)	[4]	_
Physical Description	Solid	[3]	

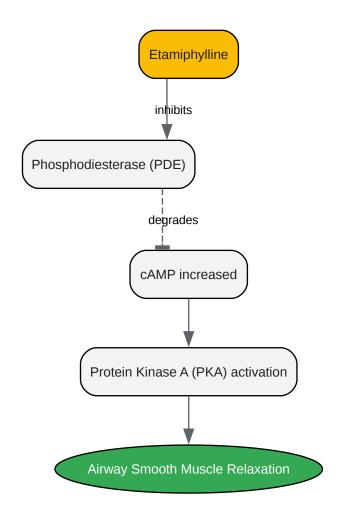
Mechanism of Action and Signaling Pathways

The pharmacological effects of **Etamiphylline**, like other methylxanthines such as theophylline, are primarily attributed to two main mechanisms: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors.[5][6][7]

Phosphodiesterase Inhibition and cAMP Signaling

Phosphodiesterases are enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby terminating their signaling roles.[5] By inhibiting PDEs, **Etamiphylline** is proposed to increase intracellular concentrations of cAMP in airway smooth muscle cells.[5][8] This elevation in cAMP leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates several target proteins.[8] The downstream effects of PKA activation include the relaxation of airway smooth muscle, leading to bronchodilation.[8]





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Figure 2. Proposed cAMP signaling pathway of Etamiphylline.

Adenosine Receptor Antagonism

Adenosine, an endogenous nucleoside, can cause bronchoconstriction in asthmatic patients by acting on adenosine receptors on the surface of various cells in the airways.[6] **Etamiphylline** is thought to act as a competitive antagonist at these receptors, thereby blocking the bronchoconstrictor effects of adenosine.[9]

Pharmacological Effects Bronchodilator Activity

Etamiphylline has been investigated for its ability to relax the smooth muscles of the airways, which is the basis for its potential use in respiratory conditions characterized by



bronchoconstriction, such as asthma.[1] However, clinical studies comparing its efficacy to the established bronchodilator theophylline have yielded conflicting results, with some studies suggesting that **Etamiphylline** is a weaker bronchodilator when administered orally.[10][11]

Anti-inflammatory Properties

Chronic inflammation is a key feature of asthma. Xanthine derivatives, including theophylline, have been shown to possess anti-inflammatory properties.[12] These effects are thought to be mediated, in part, by the inhibition of inflammatory cells and the modulation of cytokine production. While not extensively studied for **Etamiphylline** specifically, it is plausible that it shares some of these anti-inflammatory characteristics due to its structural similarity to theophylline.

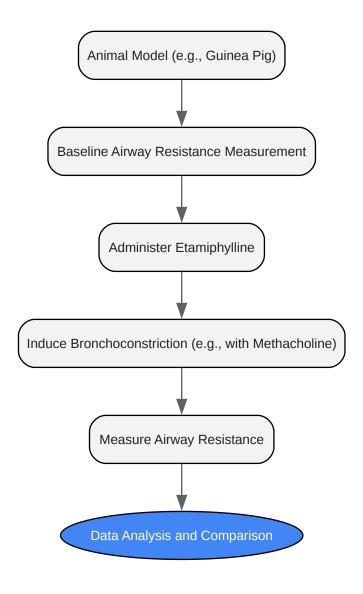
Experimental Protocols

Detailed experimental protocols for the investigation of **Etamiphylline** are not widely available in the public domain. However, based on the known mechanisms of action for related compounds, the following outlines of standard experimental workflows can be adapted for the study of **Etamiphylline**.

In Vivo Bronchodilator Effect Assessment

This protocol describes a general workflow for evaluating the bronchodilator effects of a test compound in an animal model of airway hyperresponsiveness.





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Figure 3. Workflow for in vivo bronchodilator assessment.

Methodology:

- Animal Model: An appropriate animal model, such as the guinea pig, is selected.
- Baseline Measurement: Baseline airway resistance is measured using techniques like whole-body plethysmography.
- Drug Administration: Etamiphylline is administered via a relevant route (e.g., oral, intravenous, or aerosol).[13]



- Bronchoconstriction Induction: A bronchoconstricting agent, such as methacholine or histamine, is administered to induce airway narrowing.[13]
- Airway Resistance Measurement: Airway resistance is measured again after the administration of the bronchoconstrictor.
- Data Analysis: The change in airway resistance in the **Etamiphylline**-treated group is compared to a control group to determine the bronchodilator effect.

In Vitro Phosphodiesterase Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of a compound against phosphodiesterase enzymes.

Methodology:

- Enzyme and Substrate Preparation: Purified phosphodiesterase enzyme and its substrate,
 cAMP, are prepared in an appropriate assay buffer.
- Compound Incubation: The enzyme is incubated with varying concentrations of **Etamiphylline**.
- Reaction Initiation: The reaction is initiated by the addition of cAMP.
- Reaction Termination and Detection: The reaction is stopped, and the amount of remaining cAMP or the product of its hydrolysis (AMP) is quantified. This is often done using radioimmunoassay, enzyme-linked immunosorbent assay (ELISA), or fluorescence-based methods.
- Data Analysis: The concentration of Etamiphylline that causes 50% inhibition of the enzyme activity (IC₅₀) is calculated.

Pharmacokinetics and Metabolism

Detailed pharmacokinetic and metabolic studies specifically for **Etamiphylline** are limited. However, as a derivative of theophylline, its pharmacokinetic profile is expected to share some similarities. Theophylline is primarily metabolized in the liver by cytochrome P450 enzymes.[14] The rate of metabolism can be influenced by various factors, including age, smoking status,



and co-administration of other drugs.[14] **Etamiphylline** itself is metabolized, with N-deethylation and N-oxidation being identified as metabolic pathways in some animal studies. [15]

Conclusion

Etamiphylline is a xanthine derivative with a chemical structure and proposed mechanism of action similar to theophylline. While it has been explored for its bronchodilator properties, its clinical utility remains a subject of further investigation. This technical guide has summarized the currently available information on its chemical properties, biological activities, and potential signaling pathways. Further in-depth studies, including detailed experimental protocols and quantitative analysis of its interaction with molecular targets, are necessary to fully elucidate its pharmacological profile and therapeutic potential. This document serves as a foundational resource to guide future research and development efforts in this area.

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